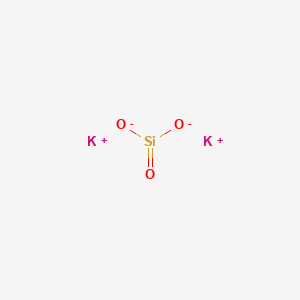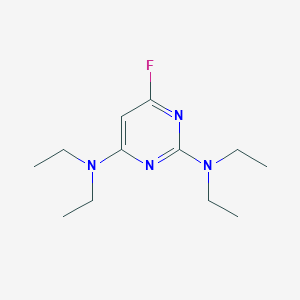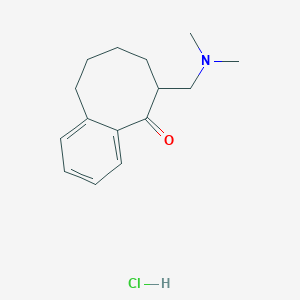
Satfbt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Satfbt is a specialized chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a succinimidyl ester group, an azido group, and multiple fluorine atoms, which contribute to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Satfbt typically involves the reaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products.
化学反应分析
Types of Reactions
Satfbt undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Photochemical Reactions: The azido group can be activated by UV light to form reactive nitrene intermediates, which can then react with various substrates.
Coupling Reactions: The succinimidyl ester group can react with primary amines to form stable amide bonds, making it useful for bioconjugation.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, UV light sources, and various solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include amide-linked conjugates, azide-substituted derivatives, and nitrene intermediates. These products are often used in further chemical modifications or as intermediates in the synthesis of more complex molecules .
科学研究应用
Satfbt has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and other macromolecules.
Biology: Employed in the labeling and modification of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of advanced materials and coatings.
作用机制
The mechanism of action of Satfbt involves the formation of reactive intermediates that can covalently modify target molecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, while the azido group can be activated by UV light to generate nitrene intermediates. These intermediates can insert into C-H and N-H bonds, leading to the formation of covalent linkages with various substrates .
相似化合物的比较
Similar Compounds
N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate: Similar in structure but lacks the tyrosinate moiety.
4-Azido-2,3,5,6-tetrafluorobenzoyl chloride: Contains a chloride group instead of the succinimidyl ester.
4-Azido-2,3,5,6-tetrafluorobenzoic acid: The parent acid form without the ester or tyrosinate groups.
Uniqueness
Satfbt is unique due to the presence of both the succinimidyl ester and tyrosinate groups, which enhance its reactivity and versatility in bioconjugation and photochemical applications. The multiple fluorine atoms also contribute to its stability and resistance to degradation .
属性
CAS 编号 |
131238-02-3 |
|---|---|
分子式 |
C20H13F4N5O6 |
分子量 |
495.3 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C20H13F4N5O6/c21-14-13(15(22)17(24)18(16(14)23)27-28-25)19(33)26-10(7-8-1-3-9(30)4-2-8)20(34)35-29-11(31)5-6-12(29)32/h1-4,10,30H,5-7H2,(H,26,33)/t10-/m0/s1 |
InChI 键 |
XABONMPGCGYPCZ-JTQLQIEISA-N |
手性 SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
| 131238-02-3 | |
同义词 |
SATFBT succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)




